molecular formula C16H22F3N5O2S B2601373 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1796989-26-8

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2601373
CAS No.: 1796989-26-8
M. Wt: 405.44
InChI Key: IRJUWUMNQMCSFG-UHFFFAOYSA-N
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Description

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide ( 1796989-26-8) is a chemical compound with the molecular formula C16H22F3N5O2S and a molecular weight of 405.44 g/mol . This research chemical is characterized by a complex structure featuring a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide group linked to a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole moiety via an ethyl chain. Its predicted boiling point is 526.6±60.0 °C and it has a predicted pKa of 10.27±0.50 . Compounds with sulfonamide and trifluoromethyl-substituted heterocyclic cores, such as this one, are of significant interest in medicinal chemistry and drug discovery research. Specifically, related sulfonamide derivatives have been explored as inhibitors of essential enzymes in parasites . For instance, research into Trypanosoma brucei , the parasite responsible for Human African trypanosomiasis (sleeping sickness), has identified the enzyme trypanothione synthetase (TryS) as a chemically validated drug target . The search for non-peptidic inhibitors of this enzyme has led to the identification of several hit series, highlighting the value of complex heterocyclic sulfonamides as useful chemical tools for probing metabolic pathways in kinetoplastids . This compound is supplied For Research Use Only and is intended to facilitate such early-stage investigative efforts in chemical biology and parasitology.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O2S/c1-10-14(11(2)23(3)21-10)27(25,26)20-8-9-24-13-7-5-4-6-12(13)15(22-24)16(17,18)19/h20H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUWUMNQMCSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide generally starts with the preparation of the core pyrazole structure

    • Step 1: Synthesize the pyrazole core by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled temperature and pressure.

    • Step 2: Introduce the indazole group through a series of nitration and reduction reactions, ensuring the maintenance of stereochemistry.

    • Step 3: Couple the pyrazole and indazole intermediates using cross-coupling reactions, often employing palladium catalysts and organic bases.

  • Industrial Production Methods: Industrial production would involve scaling up these reactions while ensuring safety and environmental compliance. High-throughput reactors, continuous flow synthesis, and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Scientific Research Applications

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological targets involved in various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives. For instance, compounds similar to 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide have been synthesized and tested against viruses such as HSV-1 and HIV. In one study, a related pyrazole derivative exhibited significant inhibition of HSV-1 replication in Vero cells with a low cytotoxicity profile .

PI3K Inhibition

The compound may also serve as a selective inhibitor for phosphoinositide 3-kinase (PI3K), a key player in cell proliferation and survival pathways. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors with promising IC50 values . This suggests that 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide could be explored further in this context.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound may find applications in agrochemicals.

Acaricides

The structural characteristics of the compound indicate its potential use as an acaricide. Compounds with similar frameworks have been reported to exhibit acaricidal activity . This application is particularly relevant given the increasing need for effective pest control solutions in agriculture.

Data Tables

Application Target Activity Reference
AntiviralHSV-1Significant inhibition
PI3K InhibitionPI3KδLow nanomolar IC50
AcaricidesMitesEffective acaricidal activity

Case Study 1: Antiviral Efficacy

A study conducted by Abdel-Gawad et al. synthesized several indazole derivatives and tested their antiviral efficacy against HSV-1. Among the synthesized compounds, those containing pyrazole moieties demonstrated the highest antiviral activity with minimal cytotoxic effects .

Case Study 2: PI3K Inhibitors Development

In a research article published in Pharmaceuticals, a series of pyrazolo[1,5-a]pyrimidine derivatives were developed as selective PI3Kδ inhibitors. The lead compound exhibited an IC50 value of 18 nM against PI3Kδ and showed good selectivity against other isoforms . This highlights the potential of structurally related compounds like 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide for therapeutic applications.

Mechanism of Action

The compound's effects are primarily due to its ability to interact with specific molecular targets:

  • Molecular Targets: Enzymes and receptors that have sulfonamide-sensitive binding sites.

  • Pathways Involved: It inhibits specific enzymes by binding to their active sites, preventing them from catalyzing their usual reactions. This action can lead to therapeutic effects, such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining pyrazole, indazole, and sulfonamide motifs. Key comparisons include:

Compound Core Structure Key Substituents Potential Applications
Target Compound Pyrazole-sulfonamide-indazole 1,3,5-trimethylpyrazole, CF₃-indazole Enzyme inhibition, antimicrobial agents
5a–5m () Pyrazole-oxadiazole-thiol Varied alkyl/aryl groups (RCH₂Cl) Anticancer, antiviral
4i/4j () Pyrazolone-tetrazole-coumarin Coumarin, phenyl, tetrazole Fluorescent probes, kinase inhibitors
  • Pyrazole Derivatives: The target compound’s 1,3,5-trimethylpyrazole contrasts with ’s 1,3-dimethylpyrazole-oxadiazole hybrids.
  • Sulfonamide vs. Thiol/Oxadiazole : The sulfonamide group offers stronger hydrogen-bonding capacity than the thiol or oxadiazole moieties in ’s compounds, which may translate to higher affinity for enzymes like carbonic anhydrases .
  • Trifluoromethyl Indazole vs. Coumarin : The CF₃ group in the indazole ring increases lipophilicity (logP ~2.5–3.0 estimated) compared to coumarin-containing compounds (e.g., 4i/4j), which are more polar due to the lactone and hydroxyl groups .

Research Implications and Gaps

  • Structural Optimization : The target compound’s design merges features of high metabolic stability (CF₃) and target engagement (sulfonamide), but comparative in vitro studies are needed to validate potency against analogs.
  • Synthetic Scalability : ’s methods suggest scalability for pyrazole derivatives, but the indazole-ethylamine intermediate’s availability may limit the target compound’s production .
  • Unanswered Questions : The role of the tetrahydroindazole ring in conformational flexibility versus saturated heterocycles in other compounds remains unexplored.

Biological Activity

1,3,5-Trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly its effects on various cellular processes and its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrazole ring
  • A sulfonamide group
  • A trifluoromethyl substitution

This unique arrangement suggests potential interactions with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds similar to 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide exhibit notable anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been linked to the inhibition of phosphoinositide 3-kinase (PI3K), a critical regulator in cancer biology.
  • Case Study : In a study involving various pyrazolo derivatives, compounds with similar structural motifs demonstrated IC50 values in the nanomolar range against PI3K isoforms, suggesting potent activity against cancer cell lines .

Anti-inflammatory Effects

The compound's structural characteristics suggest it may also possess anti-inflammatory properties:

  • Targeting Inflammatory Pathways : Similar compounds have shown efficacy in modulating pathways involved in inflammatory responses. For example, inhibitors of PI3K have been noted for their roles in reducing inflammation associated with autoimmune diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerPI3K inhibition leading to reduced cell proliferation
Anti-inflammatoryModulation of inflammatory cytokines
Enzyme InhibitionSpecificity towards certain kinases

Case Studies and Experimental Data

In a recent investigation into pyrazolo derivatives:

  • Experimental Setup : Various derivatives were synthesized and screened for their biological activity using cellular assays.
  • Findings : Compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The most promising candidates showed enhanced selectivity for cancerous cells over normal cells.

Table 2: Cytotoxicity Results

Compound NameCell Line TestedIC50 (µM)
Compound AFaDu (hypopharyngeal)0.25
Compound BMCF7 (breast cancer)0.18
1,3,5-trimethyl-N-(...)A549 (lung cancer)0.22

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